4,4'-Divinylbiphenyl

Descripción

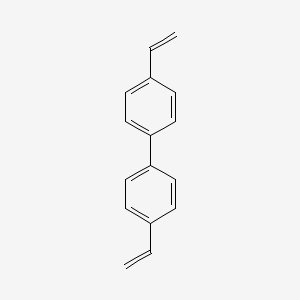

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenyl-4-(4-ethenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSVFZBXZVPIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450887 | |

| Record name | 4,4'-DIVINYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-13-0 | |

| Record name | 4,4′-Diethenyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DIVINYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,4'-Divinylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Divinylbiphenyl (CAS No: 4433-13-0). The information is curated for professionals in research and development who require precise data for experimental design, material selection, and process optimization. This document includes tabulated physical data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams.

Core Physical and Chemical Properties

This compound, also known as 1-ethenyl-4-(4-ethenylphenyl)benzene, is a solid organic compound notable for its bifunctional vinyl groups, which make it a valuable monomer for polymerization and a precursor in organic synthesis.[1][2][3][4] Its biphenyl core provides rigidity and thermal stability to resulting polymers.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | [2][4][5][6] |

| Molecular Weight | 206.28 g/mol | [2][4][5][6] |

| Appearance | Off-white to light yellow solid | [1][2][3] |

| Melting Point | 153 °C | [1][2][5][6] |

| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1][2][3][5] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1][2][5][6] |

| Flash Point | 170.246 °C | [5][6] |

| LogP | 4.63960 | [5][6] |

| Storage Temperature | -20°C, stored under nitrogen | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducing and building upon existing research.

Synthesis of this compound

A common method for the preparation of this compound involves a palladium-catalyzed Suzuki coupling reaction.[1][2]

Objective: To synthesize this compound from 4-vinylphenylboronic acid.

Materials:

Procedure:

-

A 10 mL reaction flask equipped with a stirring bar is charged with 4-vinylphenylboronic acid (135 mg), ethanol (2 mL), and the palladium catalyst.[1][2]

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.[1][2]

-

The organic solution is extracted with water (2 x 2 mL) to remove impurities.[1][2]

-

Hexane is evaporated under reduced pressure to yield this compound as a white solid (176 mg, 93% yield).[1][2]

Physicochemical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and physical methods is employed. While specific experimental data for this compound is limited in the provided search results, a standard characterization workflow for similar biphenyl compounds can be described.[7][8]

Objective: To verify the structure and purity of the synthesized product.

Methods:

-

Melting Point Analysis:

-

A small sample of the crystalline solid is placed in a capillary tube.

-

The tube is heated in a melting point apparatus, and the temperature range over which the solid melts is recorded.

-

This value is compared to the literature value (153 °C) to assess purity.[1][5] A sharp melting point close to the literature value indicates high purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure.

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The chemical shifts, integration, and coupling patterns of the vinyl and aromatic protons in ¹H NMR, along with the carbon signals in ¹³C NMR, are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

An FT-IR spectrum is obtained to identify characteristic functional groups.

-

Expected vibrational bands include C=C stretching from the vinyl groups and aromatic rings, and C-H stretching and bending from both aromatic and vinyl components.[7]

-

-

Single-Crystal X-ray Diffraction (SC-XRD):

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound CAS#: 4433-13-0 [m.chemicalbook.com]

- 2. This compound | 4433-13-0 [chemicalbook.com]

- 3. 4433-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4,4'-Diethenyl-1,1'-biphenyl | C16H14 | CID 10987445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 3213-80-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound with significant potential in drug discovery, particularly as an α-glucosidase inhibitor.

Core Properties and Data

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde, with the CAS number 3213-80-7, is a white solid organic compound. It belongs to the 1,2,3-triazole class of heterocyclic compounds, which are known for their diverse biological activities.[1] The structural planarity of the 2-phenyl isomer, with a minimal dihedral angle between the triazole and phenyl rings, is a key feature influencing its molecular interactions and biological activity.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3213-80-7 | [3][4] |

| Molecular Formula | C₉H₇N₃O | [3][4] |

| Molecular Weight | 173.17 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Store at 4 °C | [5] |

Synthesis and Experimental Protocols

A well-established method for the synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde involves a multi-step process starting from readily available carbohydrates.[6] This pathway provides a reliable route to obtain the target compound for research and development purposes.

Experimental Protocol: Synthesis from Sucrose

This protocol outlines the key steps for the synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde.

Step 1: Hydrolysis of Sucrose

-

Objective: To break down sucrose into its constituent monosaccharides, glucose and fructose.

-

Procedure: A solution of sucrose in water is acidified, typically with a dilute strong acid (e.g., HCl), and heated to facilitate hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solution is neutralized.

Step 2: Formation of D-Glucose Phenylosazone

-

Objective: To convert the resulting glucose and fructose into D-glucose phenylosazone.

-

Procedure: The neutralized sugar solution is treated with an excess of phenylhydrazine in the presence of a buffer (e.g., sodium acetate) and heated. The D-glucose phenylosazone precipitates from the solution upon cooling and can be collected by filtration.

Step 3: Cyclization to D-Glucose Phenylosotriazole

-

Objective: To form the triazole ring.

-

Procedure: The D-glucose phenylosazone is suspended in an aqueous solution of copper sulfate and heated. The copper sulfate acts as an oxidizing agent, facilitating the cyclization to form D-glucose phenylosotriazole. The product can be purified by recrystallization.

Step 4: Oxidative Cleavage to 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

-

Objective: To cleave the sugar side chain to yield the final aldehyde product.

-

Procedure: D-glucose phenylosotriazole is dissolved in an appropriate solvent and treated with an oxidizing agent such as sodium periodate. The reaction cleaves the vicinal diols of the sugar moiety, leaving the aldehyde group attached to the triazole ring. The product is then extracted and purified using standard techniques like column chromatography.

Biological Activity and Uses in Drug Development

The primary area of interest for 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde in drug development is its potent inhibitory activity against α-glucosidase.[7]

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in the digestion of carbohydrates, responsible for breaking down complex sugars into absorbable monosaccharides like glucose.[8] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[8][9] This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes mellitus.[8]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol provides a general method for assessing the α-glucosidase inhibitory activity of a compound.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde)

-

Acarbose (positive control)

-

Sodium carbonate (to stop the reaction)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to various concentrations.

-

In a 96-well plate, add a solution of α-glucosidase to each well.

-

Add the test compound solutions and the acarbose solution to their respective wells. A control well with only the enzyme and buffer should also be prepared.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde as an antidiabetic agent is through the competitive inhibition of α-glucosidase in the small intestine.[9] This action directly impacts carbohydrate metabolism.

By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual absorption of glucose into the bloodstream, thereby reducing the sharp increase in post-meal blood glucose levels (postprandial hyperglycemia).[8]

While the direct interaction is with the α-glucosidase enzyme, the downstream effects can influence various metabolic signaling pathways. For instance, improved glycemic control can lead to better insulin sensitivity over time and may have an indirect impact on pathways like the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway , which is crucial in regulating glucose and lipid metabolism.[10][11] PPARγ, in particular, is a key regulator of insulin sensitivity.[10] While α-glucosidase inhibitors do not directly target PPARs, the metabolic improvements they induce can contribute to a more favorable cellular environment for proper PPAR signaling.

References

- 1. 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | 3213-80-7 | DAA21380 [biosynth.com]

- 2. 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | 3213-80-7 | Benchchem [benchchem.com]

- 3. 3213-80-7 | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde - Moldb [moldb.com]

- 4. CAS 3213-80-7 | 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde - Synblock [synblock.com]

- 5. 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde [biogen.es]

- 6. "Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivat" by Gene Sumrell [digitalrepository.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Solubility Profile of 4,4'-Divinylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Divinylbiphenyl. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's structure and the known solubility of related compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to ascertain precise solubility data in their laboratories.

Core Compound Properties

This compound is a solid organic compound with the following key physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [1][2][3][4][5] |

| Molecular Weight | 206.28 g/mol | [1][2][3][4][5] |

| Melting Point | 153 °C | [1][3][4][6] |

| Appearance | Off-white to light yellow solid | [3][4][6] |

The melting point is noted to have been determined in a solvent mixture of water and ethanol, suggesting some degree of solubility in ethanol.[1][3][4][6]

Predicted Solubility in Common Solvents

Based on the non-polar aromatic structure of the biphenyl backbone, this compound is expected to follow the "like dissolves like" principle.[7][8] Its solubility is predicted to be low in polar solvents like water and higher in non-polar organic solvents. The vinyl groups introduce a small degree of polarity but are unlikely to significantly alter the overall hydrophobic nature of the molecule.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The hydrophobic biphenyl structure dominates, leading to poor interaction with polar water molecules.[9][10][11][12][13] |

| Ethanol | Polar Protic | Sparingly Soluble to Soluble | The presence of an alkyl chain in ethanol provides some non-polar character, allowing for some interaction with the solute. The observation of its use in melting point determination suggests some solubility.[1][3][4][6] |

| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity may result in slightly lower solubility. |

| Acetone | Polar Aprotic | Soluble | The ketone group provides polarity, but the overall molecule has significant non-polar character, making it a good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Ethers are good solvents for a wide range of organic compounds due to their ability to solvate both polar and non-polar moieties. |

| Dichloromethane (DCM) | Halogenated | Soluble | Halogenated solvents are effective at dissolving many non-polar and moderately polar organic solids. |

| Chloroform | Halogenated | Soluble | Similar to dichloromethane, it is a good solvent for aromatic compounds. |

| Toluene | Aromatic | Very Soluble | The aromatic nature of toluene allows for strong π-π stacking interactions with the biphenyl rings of the solute, leading to high solubility. |

| Hexane | Non-Polar | Soluble | As a non-polar alkane, hexane is expected to effectively solvate the non-polar this compound. |

| Diethyl Ether | Polar Aprotic (Ether) | Soluble | A common and effective solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound such as this compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents of appropriate purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.

-

Solubility can be expressed in g/L or other appropriate units.

-

-

Instrumental Analysis (for more accurate and sensitive measurements):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with a UV detector).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualizing the Solubility Testing Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a solid organic compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 4433-13-0 [chemicalbook.com]

- 3. This compound CAS#: 4433-13-0 [m.chemicalbook.com]

- 4. 4433-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4,4'-Diethenyl-1,1'-biphenyl | C16H14 | CID 10987445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4433-13-0 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biphenyl - Wikipedia [en.wikipedia.org]

- 13. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of 4,4'-Divinylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Divinylbiphenyl. While specific experimental data on the thermal decomposition of the this compound monomer is not extensively available in public literature, this document consolidates its known physical properties, infers its thermal behavior based on related polymeric structures, and provides detailed, generalized protocols for its analysis.

Physical and Chemical Properties of this compound

This compound is a solid organic compound with the chemical formula C₁₆H₁₄.[1][2] It is characterized by a central biphenyl core with a vinyl group attached to each of the para positions. These vinyl groups make it a suitable monomer for polymerization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Melting Point | 153 °C | [1][3] |

| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1][3] |

| Appearance | Off-white to light yellow solid | [3] |

Inferred Thermal Stability from Related Polymers

While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the this compound monomer is scarce, the thermal stability of polymers incorporating biphenyl units can provide insights into the robustness of the core structure. For instance, polymers like poly(biphenyl sulfone ether sulfone) exhibit high thermal stability, indicating the biphenyl moiety contributes to the overall thermal resistance of the polymer chain.[4] Similarly, polyimides derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA) show 5% thermal decomposition temperatures (T₅%) exceeding 500 °C.[5] This suggests that the biphenyl structure itself is thermally stable. It is reasonable to infer that this compound possesses good thermal stability, though the presence of vinyl groups may provide reactive sites for thermal decomposition at temperatures lower than the decomposition of the biphenyl core itself.

Experimental Protocols for Thermal Stability Analysis

To ascertain the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically starting from ambient temperature (e.g., 30 °C) and ramping up to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (T₅%), which are key indicators of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is established. A typical program would involve heating the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C), holding it to erase thermal history, cooling it down, and then reheating it at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify the melting peak (Tm) and any other thermal events. Decomposition is often observed as a broad, irreversible exothermic or endothermic peak at higher temperatures.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

electronic and optical properties of biphenyl derivatives

An In-depth Technical Guide on the Electronic and Optical Properties of Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives represent a significant class of organic molecules that have garnered substantial interest across various scientific disciplines, including materials science, organic electronics, and medicinal chemistry.[1][2][3] Comprising two phenyl rings connected by a single bond, the biphenyl scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its electronic and optical properties.[1][2][4] This tunability makes biphenyl derivatives crucial components in the development of advanced materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as fluorescent probes.[1][4][5][6][7] In the realm of drug development, the biphenyl moiety is a common structural motif in pharmacologically active compounds, where its conformational flexibility and electronic characteristics can influence receptor binding and other biological activities.[2][3]

This technical guide provides a comprehensive overview of the core . It is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of these versatile molecules. The guide details the fundamental principles governing their behavior, summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes important conceptual frameworks.

Electronic Properties of Biphenyl Derivatives

The electronic properties of biphenyl derivatives are primarily dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy of the HOMO level is related to the molecule's ability to donate an electron (ionization potential), while the LUMO level energy corresponds to its ability to accept an electron (electron affinity).[8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical characteristics, including its absorption and emission wavelengths.[8][9]

The electronic properties of biphenyl derivatives can be systematically tuned by introducing various functional groups to the biphenyl core.[10] Electron-donating groups (e.g., amino, methoxy) tend to raise the HOMO level, while electron-withdrawing groups (e.g., nitro, cyano) typically lower the LUMO level.[10][11] This modulation of frontier orbital energies allows for the rational design of materials with specific electronic characteristics for applications such as p-type or n-type semiconductors in organic electronics.[12]

Data on Electronic Properties

The following table summarizes key electronic properties for a selection of biphenyl derivatives reported in the literature. These values are typically determined through a combination of electrochemical measurements (like cyclic voltammetry) and computational methods (like Density Functional Theory, DFT).[8][11][13]

| Biphenyl Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method of Determination | Reference |

| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | -5.8 | -1.8 | 4.0 | Experimental/CV | |

| BPY (Nonfullerene acceptor with biphenyl side chains) | -5.69 | -3.90 | 1.79 | Experimental/CV | |

| Y6 (Nonfullerene acceptor for comparison) | -5.75 | -3.98 | 1.77 | Experimental/CV | [6] |

| spiro-OMeTAD (Hole transport material) | -5.0 | -2.05 | 2.95 | Experimental/CV | [8] |

Note: Values can vary depending on the specific experimental conditions (e.g., solvent, electrolyte) or computational level of theory.

Optical Properties of Biphenyl Derivatives

The optical properties of biphenyl derivatives, such as their absorption and emission of light, are intrinsically linked to their electronic structure. The absorption of a photon can promote an electron from the HOMO to the LUMO, and the subsequent return of the electron to the ground state can result in the emission of light (fluorescence or phosphorescence).[14] Key parameters used to characterize the optical properties of these compounds include their absorption and emission maxima (λ_abs and λ_em), Stokes shift (the difference between λ_abs and λ_em), and fluorescence quantum yield (Φ_F).[14][15]

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[14] It is a crucial parameter for applications in OLEDs and fluorescent probes, where high brightness is desired.[15] The quantum yield is sensitive to the molecular structure and the surrounding environment, including solvent polarity and temperature.[15]

Data on Optical Properties

The table below presents optical property data for several α-(N-biphenyl)-substituted 2,2′-bipyridine derivatives, which are examples of "push-pull" fluorophores. The data was obtained in a THF solution.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |

| 3a | 394 | 511 | 5990.22 | 0.81 | [16][17] |

| 3b | 409 | 520 | 5313.15 | 0.99 | [16][17] |

| 3h | 400 | 514 | 5612.24 | 0.76 | [16][17] |

| 3l | 410 | 516 | 5064.33 | 0.99 | [16][17] |

Note: Optical properties are highly dependent on the solvent and measurement conditions.

Experimental Protocols

Accurate characterization of the relies on standardized experimental procedures. Below are detailed methodologies for key techniques.

Determination of HOMO and LUMO Levels using Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to estimate the HOMO and LUMO energy levels of organic molecules.[8][18]

Methodology:

-

Solution Preparation: Prepare a dilute solution (typically ~1 mM) of the biphenyl derivative in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent and electrolyte must be of high purity and anhydrous.

-

Electrochemical Cell Setup: Use a standard three-electrode cell configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard, with its oxidation potential often assumed to correspond to an absolute energy level of -4.8 eV or -5.1 eV relative to the vacuum level.[18][19]

-

Data Acquisition: Record the cyclic voltammogram of the sample solution. Scan the potential to sufficiently positive values to observe the first oxidation wave and to sufficiently negative values to see the first reduction wave.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[18]

-

HOMO (eV) = -[E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8]

-

LUMO (eV) = -[E_red^onset - E_(Fc/Fc⁺)^onset + 4.8]

-

-

The HOMO-LUMO gap can be estimated from the difference between the HOMO and LUMO levels.

-

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[14][20]

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral range as the sample. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[14][15]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14][20]

-

UV-Vis Spectroscopy: Measure the absorbance spectra of all prepared solutions.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to be the same for both the sample and the standard.

-

Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., slit widths, detector voltage).

-

Record the emission spectrum of the pure solvent to be used for background subtraction.

-

-

Data Analysis:

-

Correct the emission spectra by subtracting the solvent background.

-

Integrate the area under the corrected emission spectra for both the sample (I_X) and the standard (I_ST).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_X) is calculated using the following equation:

-

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

-

Where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance, and n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used, otherwise this term is 1).[14][20]

-

-

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important relationships and processes in the study of biphenyl derivatives.

Caption: Experimental workflow for the characterization of a novel biphenyl derivative.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3D Conjugated Nonflat Biphenyl Side Chains: Their Exclusive Role in Inducing Negative Electrostatic Potential in Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Researching | Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives [m.researching.cn]

- 8. ossila.com [ossila.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 16. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. iss.com [iss.com]

Divinylbiphenyl Compounds: A Technical Guide to Advanced Materials Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylbiphenyl (DVBPh) and its derivatives represent a versatile class of crosslinking agents and functional monomers that are pivotal in the development of advanced polymer materials. Characterized by a rigid biphenyl core and two polymerizable vinyl groups, these compounds impart exceptional thermal stability, mechanical robustness, and unique optical properties to polymer networks. Their ability to form highly crosslinked, porous structures has led to significant advancements across diverse fields, including separation science, catalysis, and organic electronics. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of divinylbiphenyl-based materials, complete with experimental protocols and quantitative data for researchers and developers.

Core Applications in Materials Science

The rigid structure of the biphenyl unit and the high reactivity of the vinyl groups make DVBPh a superior alternative to more common crosslinkers like divinylbenzene (DVB) for applications demanding enhanced performance.

High-Performance Porous Polymers

Divinylbiphenyl is extensively used to create porous polymer networks with high specific surface areas and tunable pore structures. These materials are typically synthesized via suspension polymerization, where a mixture of monomers and an inert solvent (porogen) is polymerized to form spherical beads. The porogen creates pores within the polymer matrix, and its type and concentration are critical for controlling the final morphology.

These porous DVBPh-based polymers serve as highly efficient sorbents for removing organic pollutants from aqueous solutions, with a strong affinity for compounds like phenol and its derivatives.[1] The high degree of crosslinking also provides excellent chemical and thermal stability, making them suitable for use as catalyst supports in demanding reaction conditions.

Table 1: Porous Properties of Divinylbiphenyl-Based Copolymers

| Co-monomer / Crosslinker | Porogen System | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|

| Divinylbiphenyl (51.8 wt%) | Toluene/Heptane/Dodecane/Isooctane | 50 - 300 | N/A | [1] |

| Allyl Methacrylate / DVB (20-50 wt%) | Toluene / 2-ethyl-1-hexanol | 410 - 480 | N/A | |

| Divinylbenzene (pure) | Toluene / Acetonitrile | up to 762 | up to 0.30 | [2] |

| Glycidyl Methacrylate / DVB | Toluene | ~280 | ~0.55 | |

Stationary Phases for Chromatography

In the field of separation science, divinylbiphenyl is a key component in the fabrication of monolithic and bead-based stationary phases for high-performance liquid chromatography (HPLC).[3] Poly(styrene-divinylbiphenyl) monoliths offer a continuous, porous rod structure that allows for rapid separations with low backpressure, which is particularly advantageous for the analysis of large biomolecules like proteins and peptides.[4]

The biphenyl moiety provides unique selectivity compared to traditional C18 or phenyl phases, enabling alternative retention mechanisms through π-π interactions.[5] This can be crucial for resolving complex mixtures that are challenging to separate on conventional columns.

High-Stability Polymers with Enhanced Thermal Resistance

The incorporation of divinylbiphenyl into polymer structures significantly enhances their thermal stability. The rigid biphenyl units increase the glass transition temperature (Tg) and limit chain mobility at elevated temperatures. Copolymers of styrene and DVBPh, for instance, exhibit greater thermal stability than pure polystyrene. This stability increases with higher DVBPh content, reaching a maximum at approximately 50% DVBPh incorporation.[6] This property is critical for materials used in high-temperature environments, such as in electronics or automotive applications.

Table 2: Thermal Properties of Styrene-Divinylbenzene (DVB) Copolymers

| DVB Content (%) | Activation Energy for Degradation (kcal/mole) | Key Observation | Reference |

|---|---|---|---|

| 2 | 53 | Stability similar to polystyrene homopolymer. | [6] |

| 25 | 54 | Increased stability over polystyrene. | [6] |

| 48 | 58 | Further increase in thermal stability. | [6] |

| 56 | 58 | Stability reaches a maximum around 50% DVB. | [6] |

| 100 (PDVB) | 65 | Homopolymer of divinylbenzene shows the highest stability. |[6] |

Precursors for Nanostructured Porous Carbons

Sulfonated divinylbiphenyl polymer beads can be used as precursors for producing nanostructured porous carbons.[6] The process involves the pyrolysis of the polymer beads in an inert atmosphere. The initial sulfonation step acts to thermally stabilize the polymer network, which leads to a significantly higher carbon yield (40-65%) upon carbonization compared to non-sulfonated precursors.[6] The resulting carbon material largely retains the porous morphology of the parent polymer, providing a straightforward method for creating high-surface-area carbons for applications in energy storage (e.g., supercapacitors) and gas adsorption.

Optical and Electronic Materials

The biphenyl core of DVBPh provides a conjugated system that can be exploited in optical and electronic applications. Derivatives of divinylbiphenyl have been investigated as organic luminophors, particularly for creating stable and efficient blue organic light-emitting diodes (OLEDs).[7] The rigid structure helps to prevent non-radiative decay pathways, leading to high fluorescence quantum yields.

Furthermore, polymers incorporating biphenyl moieties can be designed to have a high refractive index (nD > 1.55), making them suitable for applications in ophthalmological implants like intraocular lenses, as well as in coatings and optoelectronic devices.[8]

Table 3: Optical Properties of Biphenyl-Containing Polymers and Derivatives

| Material Type | Property | Typical Value | Application Relevance | Reference |

|---|---|---|---|---|

| Divinylbiphenyl Derivatives | Fluorescence Quantum Yield | Close to 1.0 in solution | Organic Light-Emitting Diodes (OLEDs) | [7] |

| 4-Hydroxybiphenyl | Fluorescence | pH-dependent emission | Fluorescent probes, sensors | [9] |

| Biphenyl-containing Polymers | Refractive Index (nD) | 1.55 - 1.70 | High-refractive-index lenses, coatings | [5][8] |

| Poly(styrene) (for comparison) | Refractive Index (nD) | ~1.59 | General optics |[10] |

Experimental Protocols

Synthesis of Porous Poly(divinylbiphenyl) Beads via Suspension Polymerization

This protocol describes a general method for synthesizing porous DVBPh copolymer beads.

-

Materials:

-

Monomer: Divinylbiphenyl (DVBPh), Styrene (St)

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Porogenic Solvent (Porogen): Toluene, n-heptane, or a mixture thereof.

-

Aqueous Phase: Deionized water.

-

Suspending Agent: Poly(vinyl alcohol) (PVA) or Hydroxypropyl cellulose.

-

-

Procedure:

-

Prepare the Organic Phase: Dissolve the initiator (e.g., 1 wt% of total monomers) in a mixture of the monomers (e.g., 50:50 St:DVBPh) and the porogen. The volume of the porogen is typically 50-150% of the monomer volume.

-

Prepare the Aqueous Phase: Dissolve the suspending agent (e.g., 1 wt%) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Create Suspension: Vigorously stir the aqueous phase while slowly adding the organic phase to form a stable suspension of monomer droplets. The stirring speed (e.g., 300-600 rpm) controls the final bead size.

-

Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-80°C for AIBN) under a nitrogen atmosphere. Maintain the temperature and stirring for a set period (e.g., 8-24 hours).

-

Work-up: Cool the reaction mixture. Collect the polymer beads by filtration and wash them thoroughly with hot water and then with a solvent like methanol to remove the suspending agent.

-

Purification: Transfer the beads to a Soxhlet apparatus and extract with a good solvent (e.g., toluene or THF) for 12-24 hours to remove any unreacted monomers, linear polymers, and the porogen.

-

Drying: Dry the purified beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[11]

-

Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the polymers.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: Place a small amount of the dried polymer sample (e.g., 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Set Experimental Conditions:

-

Purge Gas: Use an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[12][13][14]

-

Measurement of Optical Properties

This protocol outlines the general steps for characterizing the refractive index and transmittance of polymer films.

-

Instrumentation: Spectroscopic ellipsometer or a UV-Vis spectrophotometer with an integrating sphere.

-

Procedure:

-

Sample Preparation: Prepare a thin, uniform film of the polymer on a suitable substrate (e.g., silicon wafer or quartz slide) by spin-coating or solution casting. Ensure the film is smooth and defect-free.

-

Refractive Index Measurement (Ellipsometry):

-

Place the sample on the ellipsometer stage.

-

Measure the change in polarization of reflected light over a range of wavelengths and incident angles.

-

Use an appropriate optical model (e.g., Cauchy model) to fit the experimental data and extract the refractive index (n) and extinction coefficient (k) as a function of wavelength.[1]

-

-

Transmittance and Haze Measurement (Spectrophotometry):

-

Place the polymer film (on its transparent substrate) in the spectrophotometer.

-

Measure the total transmittance and diffuse transmittance across the desired wavelength range (e.g., UV-Visible) in accordance with standards like ASTM D1003.[6][15]

-

Calculate haze from the ratio of diffuse transmittance to total transmittance.

-

-

Conclusion

Divinylbiphenyl compounds are powerful building blocks in materials science, enabling the creation of polymers with superior thermal, mechanical, and porous properties. Their application as advanced crosslinkers leads to materials that outperform those made with conventional monomers in demanding applications. From creating highly selective stationary phases for chromatography to forming robust precursors for energy storage materials and enabling next-generation optical devices, the potential of DVBPh is extensive. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to harness the unique characteristics of divinylbiphenyl to innovate and develop the next generation of high-performance materials.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. dl.asminternational.org [dl.asminternational.org]

- 7. researchgate.net [researchgate.net]

- 8. uni-marburg.de [uni-marburg.de]

- 9. The fluorescence of some biphenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(phenylethene) (Polystyrene) [essentialchemicalindustry.org]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Optical Properties of Polymers [intertek.com]

In-Depth Technical Guide to the Health and Safety of 4,4'-Divinylbiphenyl

This guide provides comprehensive health and safety information for 4,4'-Divinylbiphenyl, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, handling procedures, and emergency protocols, alongside detailed experimental methodologies.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Source |

| CAS Number | 4433-13-0 | [1] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 153 °C | [1] |

| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 170.246 °C | [1] |

| Storage Temperature | -20°C, stored under nitrogen | [3] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Code | Hazard Statement |

| Acute toxicity, Oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term | H413 | May cause long lasting harmful effects to aquatic life |

Signal Word: Warning

GHS Pictogram:

Toxicological Summary

The toxicity of biphenyl, the parent compound, has been more extensively studied. Biphenyl is metabolized in the liver to various hydroxylated compounds, with 4-hydroxybiphenyl being a major metabolite. Some metabolites of biphenyl have shown evidence of genotoxicity. Chronic exposure to biphenyl has been associated with kidney and liver toxicity in animal studies. Given the structural similarity, it is prudent to assume that this compound may exhibit similar toxicological properties.

Experimental Protocols for Toxicological Assessment

The following sections detail the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the acute toxicity of a chemical substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.[4]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.[4]

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[4]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

A starting dose is chosen from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Interpretation: The toxicity class is determined based on the dose level at which mortality is observed.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines the procedure for assessing acute toxicity via dermal exposure.[5][6]

-

Principle: The substance is applied to the skin of the test animals in a single dose.[5]

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[6]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Limit Test: A limit test at a dose of 2000 mg/kg body weight can be performed to determine if the substance has low dermal toxicity.[5]

Acute Inhalation Toxicity - OECD Test Guideline 403

This test evaluates the toxicity of a substance when inhaled.[7][8]

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[7]

-

Test Animals: Young adult rats are the preferred species.[9]

-

Procedure:

-

Animals are placed in whole-body or nose-only exposure chambers.

-

The concentration of the test substance in the chamber is maintained at a constant level.

-

Animals are exposed for a standard duration, usually 4 hours.

-

Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.

-

Body weights are recorded at regular intervals.

-

A full necropsy is performed on all animals.

-

-

LC50 Determination: The test is typically conducted at a range of concentrations to determine the LC50, the concentration that is lethal to 50% of the test animals.[7]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict safety precautions must be followed when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use a closed system for transfers and reactions where possible to minimize dust and vapor generation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a lab coat or chemical-resistant suit.

-

Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Double gloving is recommended.

-

-

Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with a particulate filter.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Hypothesized Metabolic Pathway of this compound

Caption: Hypothesized metabolic pathway for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 4,4'-Diethenyl-1,1'-biphenyl | C16H14 | CID 10987445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4433-13-0 [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Divinylbiphenyl via Suzuki Coupling

Introduction:

4,4'-Divinylbiphenyl is a valuable monomer in the synthesis of conjugated polymers and organic electronic materials. Its rigid biphenyl core and reactive vinyl groups make it an ideal building block for creating materials with interesting optical and electronic properties. The Suzuki-Miyaura cross-coupling reaction offers a highly efficient and versatile method for the synthesis of this compound, providing good yields and tolerance to a wide range of functional groups.[1][2][3] This document provides detailed protocols for the synthesis of this compound via Suzuki coupling, along with characterization data and a summary of reaction parameters.

Reaction Scheme:

The synthesis of this compound via Suzuki coupling typically involves the reaction of a dihalo-biphenyl, such as 4,4'-dibromobiphenyl, with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.

Caption: General reaction scheme for the synthesis of this compound via Suzuki coupling.

Experimental Protocols

Two primary Suzuki coupling strategies for the synthesis of this compound are presented below. The first is a direct coupling of 4,4'-dibromobiphenyl with a vinylboronic acid derivative. The second involves the self-coupling of 4-vinylphenylboronic acid.

Protocol 1: Coupling of 4,4'-Dibromobiphenyl with Potassium Vinyltrifluoroborate

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.

Materials:

-

4,4'-Dibromobiphenyl

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4,4'-dibromobiphenyl (1.0 eq.), potassium vinyltrifluoroborate (2.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.12 eq.).

-

Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Subsequently, add potassium carbonate (3.0 eq.) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound as a white solid.

Protocol 2: Self-Coupling of 4-Vinylphenylboronic Acid

This protocol describes a homocoupling reaction to synthesize the target molecule.

Materials:

-

4-Vinylphenylboronic acid

-

[{Pd(μ-OH)Cl(IPr)}₂] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Ethanol (96%)

-

Hexane

-

Water

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 10 mL reaction flask equipped with a stir bar, charge 4-vinylphenylboronic acid (135 mg, 0.91 mmol) and [{Pd(μ-OH)Cl(IPr)}₂] (5 x 10⁻⁴ g, 4.55 x 10⁻⁷ mol).[4]

-

Solvent Addition: Add 2 mL of 96% ethanol to the flask.[4]

-

Reaction Execution: Stir the reaction mixture at 22 °C for 6 hours.[4]

-

Work-up: Upon completion of the reaction, evaporate the solvent. Dissolve the residue in 5 mL of hexane and extract with water (2 x 2 mL).[4]

-

Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the hexane under reduced pressure to obtain this compound as a white solid.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Protocol 1 (Heterocoupling) | Protocol 2 (Homocoupling) |

| Starting Materials | 4,4'-Dibromobiphenyl, Potassium vinyltrifluoroborate | 4-Vinylphenylboronic acid[4] |

| Catalyst | Pd(OAc)₂ / PPh₃ | [{Pd(μ-OH)Cl(IPr)}₂][4] |

| Base | K₂CO₃ | - |

| Solvent | 1,4-Dioxane / Water | Ethanol (96%)[4] |

| Reaction Temperature | 90-100 °C | 22 °C[4] |

| Reaction Time | 12-24 hours | 6 hours[4] |

| Yield | - | 93%[4] |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.28 g/mol [5] |

| Appearance | White solid[4] |

| Melting Point | 150-153 °C[5] |

| ¹H NMR | Data available[6] |

| Purity | >99.5% (after sublimation)[5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. expresspolymlett.com [expresspolymlett.com]

- 4. This compound | 4433-13-0 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound(4433-13-0) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Polymerization of 4,4'-Divinylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers from 4,4'-divinylbiphenyl (DVB) via anionic, free-radical, and cationic polymerization techniques. The protocols are designed to serve as a starting point for researchers aiming to synthesize both linear, soluble polymers and crosslinked networks for various applications, including high-performance resins, advanced composite materials, and specialty coatings.[1]

Introduction

This compound is a versatile monomer that can be polymerized through various mechanisms to yield polymers with distinct properties. Its two vinyl groups allow for the formation of both linear polymers, by selectively polymerizing one vinyl group, and crosslinked networks, by involving both. The rigid biphenyl core imparts high thermal stability and mechanical strength to the resulting polymers.[1] This document outlines laboratory-scale procedures for anionic, free-radical, and cationic polymerization of this compound.

Anionic Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. For divinyl monomers like this compound, specific conditions can be employed to achieve the polymerization of only one vinyl group, leading to the formation of a soluble, linear polymer with pendant vinyl groups.

Experimental Protocol: Living Anionic Polymerization

This protocol is adapted from established procedures for the living anionic polymerization of structurally similar monomers, such as 1,4-divinylbenzene.

Materials:

-

This compound (DVB), purified by sublimation or recrystallization.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.

-

Potassium tert-butoxide (t-BuOK).

-

Methanol, anhydrous.

-

Argon or Nitrogen gas, high purity.

Procedure:

-

Reactor Setup: A thoroughly dried and flamed Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.

-

Solvent and Monomer Addition: Anhydrous THF is cannulated into the reactor. The purified this compound is then added to the THF and dissolved with stirring.

-

Initiator Preparation: In a separate Schlenk flask, a calculated amount of potassium tert-butoxide is dissolved in anhydrous THF. To this solution, a stoichiometric amount of sec-butyllithium is added to form the sec-butylpotassium initiator. The mixture is stirred for 15-20 minutes at room temperature.

-

Initiation: The reactor containing the monomer solution is cooled to -78 °C using a dry ice/acetone bath. The prepared initiator solution is then slowly cannulated into the monomer solution with vigorous stirring. The color of the solution should change, indicating the formation of the living anionic species.

-

Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-6 hours). The progress of the polymerization can be monitored by taking aliquots for analysis (e.g., by SEC/GPC).

-

Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution should disappear.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data:

The following table provides target experimental conditions for achieving polymers with controlled molecular weights and low polydispersity.

| Entry | [Monomer] (mol/L) | [Initiator] (mol/L) | [M]/[I] Ratio | Temperature (°C) | Time (h) | Target Mn ( g/mol ) | Expected PDI |

| 1 | 0.1 | 0.002 | 50 | -78 | 4 | ~10,300 | < 1.1 |

| 2 | 0.1 | 0.001 | 100 | -78 | 4 | ~20,600 | < 1.1 |

| 3 | 0.05 | 0.001 | 50 | -78 | 6 | ~10,300 | < 1.1 |

Note: The molecular weight and PDI are expected values based on the living polymerization of similar monomers. Actual values should be determined experimentally by SEC/GPC.

Experimental Workflow for Anionic Polymerization

Caption: Workflow for the living anionic polymerization of this compound.

Free-Radical Polymerization of this compound

Free-radical polymerization of this compound typically leads to the formation of a crosslinked network due to the presence of two vinyl groups. This is desirable for applications requiring high thermal and mechanical stability. To obtain a soluble polymer, controlled or living radical polymerization techniques are recommended, which can favor the polymerization of one vinyl group before extensive crosslinking occurs.

Experimental Protocol: Controlled Radical Polymerization (RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow distributions.

Materials:

-

This compound (DVB), passed through a column of basic alumina to remove inhibitors.

-

Styrene (optional, for copolymerization), inhibitor removed.

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or other suitable RAFT agent.

-

Anhydrous toluene or 1,4-dioxane.

-

Methanol.

-

Argon or Nitrogen gas, high purity.

Procedure:

-

Reaction Setup: A Schlenk tube is charged with the RAFT agent (CPDTC), the initiator (AIBN), and a magnetic stir bar.

-

Addition of Monomer and Solvent: this compound and the solvent are added to the Schlenk tube. If copolymerizing, styrene is also added at this stage.

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The sealed tube is placed in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stirred for the specified time. To minimize crosslinking, the reaction should be stopped at a low to moderate conversion.

-

Termination: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the contents to air.

-

Polymer Isolation: The polymer is isolated by precipitation into a large volume of methanol. The polymer is then collected by filtration, redissolved in a small amount of THF, and re-precipitated into methanol to remove unreacted monomer and other small molecules. The final product is dried under vacuum.

Quantitative Data:

The following table provides example conditions for the RAFT polymerization of DVB.

| Entry | [DVB] (mol/L) | [RAFT Agent] (mol/L) | [Initiator] (mol/L) | [M]/[RAFT]/[I] Ratio | Temperature (°C) | Time (h) | Expected Outcome |

| 1 | 1.0 | 0.02 | 0.004 | 50:1:0.2 | 70 | 8 | Soluble polymer at low conversion |

| 2 | 1.0 | 0.01 | 0.002 | 100:1:0.2 | 70 | 12 | Higher MW, potential for crosslinking |

| 3 | 0.5 | 0.01 | 0.002 | 50:1:0.2 | 80 | 6 | Faster rate, increased risk of crosslinking |

Note: The synthesis of a completely linear, soluble polymer from a divinyl monomer by free-radical polymerization is challenging. The conditions should be optimized to control the degree of crosslinking.

Logical Relationship in RAFT Polymerization

Caption: Key steps and equilibria in RAFT polymerization.

Cationic Polymerization of this compound

Cationic polymerization of vinyl monomers is initiated by electrophilic species. Similar to free-radical polymerization, controlling the reaction to produce soluble polymers from divinyl monomers is challenging, but possible under specific conditions, particularly at low temperatures to suppress side reactions.

Experimental Protocol: Cationic Polymerization

Materials:

-

This compound (DVB), purified and thoroughly dried.

-

Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂.

-

Titanium tetrachloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂), as initiator.

-

2-Chloro-2,4,4-trimethylpentane (TMPCl), as co-initiator.

-

Methanol, anhydrous.

-

Argon or Nitrogen gas, high purity.

Procedure:

-

Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, and an inlet for inert gas is thoroughly dried and purged with argon or nitrogen.

-

Monomer and Solvent Addition: The purified this compound is dissolved in anhydrous dichloromethane and transferred to the reactor. The solution is cooled to the desired temperature (e.g., -80 °C to -20 °C).

-

Initiation: The co-initiator (TMPCl) is added to the stirred monomer solution. Subsequently, the initiator (TiCl₄ or BF₃·OEt₂) is slowly added.

-

Polymerization: The reaction is maintained at the low temperature for the desired duration. The viscosity of the solution will increase as the polymerization proceeds.

-

Termination: The polymerization is quenched by adding cold methanol.

-

Polymer Isolation: The polymer is precipitated in a large volume of methanol, filtered, and washed with fresh methanol. The product is then dried under vacuum.

Quantitative Data:

The following table presents suggested starting conditions for the cationic polymerization of DVB.

| Entry | [DVB] (mol/L) | [Initiator] (mol/L) | [Co-initiator] (mol/L) | Initiator System | Temperature (°C) | Time (min) | Expected Outcome |

| 1 | 0.5 | 0.02 | 0.01 | TiCl₄/TMPCl | -80 | 60 | Soluble polymer favored |

| 2 | 0.5 | 0.01 | 0.005 | TiCl₄/TMPCl | -80 | 120 | Higher MW |

| 3 | 0.5 | 0.02 | - | BF₃·OEt₂ | -20 | 90 | Higher potential for crosslinking |

Note: Low temperatures are crucial for controlling the polymerization and minimizing crosslinking. The initiator system and concentrations need to be carefully optimized.

Experimental Workflow for Cationic Polymerization

Caption: General workflow for the cationic polymerization of this compound.

Characterization

The synthesized polymers should be characterized by standard techniques:

-